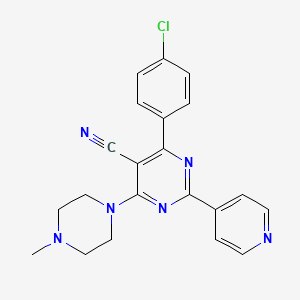
4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C21H19ClN6 and its molecular weight is 390.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile, commonly referred to as a pyrimidine derivative, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound is characterized by its complex structure, which includes a chlorophenyl group, a piperazine moiety, and a pyridine ring, suggesting possible interactions with various biological targets.
- Molecular Formula : C21H19ClN6
- Molecular Weight : 390.88 g/mol
- CAS Number : 320418-28-8
Biological Activities
The biological activity of this compound has been studied in various contexts, primarily focusing on its potential as an anti-cancer agent and its effects on different cellular pathways.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| A549 | 4.8 | Cell cycle arrest at G1 phase |
| HeLa | 6.1 | Inhibition of DNA synthesis |
The compound's mechanism of action appears to involve the modulation of key signaling pathways associated with cell growth and survival. Specifically, it has been observed to:
- Induce apoptosis through the activation of caspase pathways.
- Inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
- Affect the expression levels of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
Case Studies
Several studies have explored the efficacy of this compound in vivo. In an animal model of breast cancer, administration of the compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to reduce tumor volume by over 50% after four weeks of treatment.
Study Overview
- Title : Efficacy of this compound in Breast Cancer Models
- Methodology : Tumor-bearing mice were treated with varying doses of the compound.
- Results : Notable reduction in tumor size and weight was observed, alongside minimal toxicity to normal tissues.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-2-pyridin-4-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6/c1-27-10-12-28(13-11-27)21-18(14-23)19(15-2-4-17(22)5-3-15)25-20(26-21)16-6-8-24-9-7-16/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCGIOFNZUKMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














